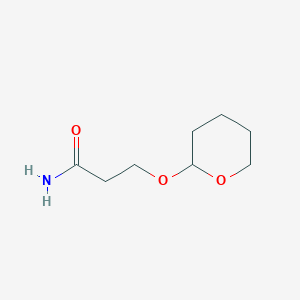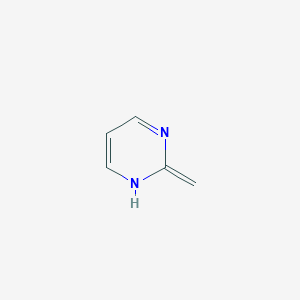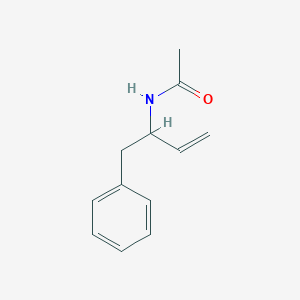
3-(Tetrahydropyran-2-yloxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Tetrahydropyran-2-yloxy)propanamide, also known as THPPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. THPPA is a derivative of the natural product, aspergillomarasmine A, and has been synthesized through a variety of methods.
作用机制
3-(Tetrahydropyran-2-yloxy)propanamide has been shown to inhibit the activity of bacterial enzymes, specifically the enzymes involved in the biosynthesis of peptidoglycan, which is a key component of bacterial cell walls. This inhibition leads to the disruption of bacterial cell wall synthesis and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
3-(Tetrahydropyran-2-yloxy)propanamide has been shown to have low toxicity and is generally well-tolerated in laboratory experiments. However, further studies are needed to fully understand its biochemical and physiological effects.
实验室实验的优点和局限性
One advantage of using 3-(Tetrahydropyran-2-yloxy)propanamide in lab experiments is its ability to inhibit bacterial enzymes, which could lead to the development of new antibiotics. However, one limitation is the need for further studies to fully understand its biochemical and physiological effects.
未来方向
There are several future directions for the study of 3-(Tetrahydropyran-2-yloxy)propanamide. One direction is the development of new antibiotics based on 3-(Tetrahydropyran-2-yloxy)propanamide's ability to inhibit bacterial enzymes. Another direction is the study of 3-(Tetrahydropyran-2-yloxy)propanamide's potential applications in agriculture, specifically its ability to enhance plant growth and improve crop yields. Additionally, further studies are needed to fully understand 3-(Tetrahydropyran-2-yloxy)propanamide's biochemical and physiological effects, as well as its potential applications in material science.
科学研究应用
3-(Tetrahydropyran-2-yloxy)propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-(Tetrahydropyran-2-yloxy)propanamide has shown potential as an inhibitor of bacterial enzymes, which could lead to the development of new antibiotics. In agriculture, 3-(Tetrahydropyran-2-yloxy)propanamide has been studied for its potential to enhance plant growth and improve crop yields. In material science, 3-(Tetrahydropyran-2-yloxy)propanamide has been studied for its potential use in the synthesis of new materials with unique properties.
属性
CAS 编号 |
181636-84-0 |
|---|---|
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC 名称 |
3-(oxan-2-yloxy)propanamide |
InChI |
InChI=1S/C8H15NO3/c9-7(10)4-6-12-8-3-1-2-5-11-8/h8H,1-6H2,(H2,9,10) |
InChI 键 |
QLBKEKFKRDNNQP-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCC(=O)N |
规范 SMILES |
C1CCOC(C1)OCCC(=O)N |
同义词 |
Propanamide, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]oxazol-5-ol](/img/structure/B65095.png)

![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)



![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)

![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)


![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)

